molecular formula C14H10ClIO5S B475625 4-Formyl-2-iodo-6-methoxyphenyl 4-chlorobenzenesulfonate CAS No. 432000-12-9

4-Formyl-2-iodo-6-methoxyphenyl 4-chlorobenzenesulfonate

Cat. No.: B475625
CAS No.: 432000-12-9
M. Wt: 452.6g/mol
InChI Key: OZRGEJWCRXVQNJ-UHFFFAOYSA-N
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Description

4-Formyl-2-iodo-6-methoxyphenyl 4-chlorobenzenesulfonate is a complex organic compound with the molecular formula C14H10ClIO5S and a molecular weight of 452.65 g/mol . This compound is characterized by the presence of multiple functional groups, including a formyl group, an iodine atom, a methoxy group, and a chlorobenzenesulfonate moiety. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 4-Formyl-2-iodo-6-methoxyphenyl 4-chlorobenzenesulfonate typically involves multi-step organic reactions. One common synthetic route includes the iodination of a methoxyphenyl derivative, followed by formylation and sulfonation reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity .

Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. These methods often include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

4-Formyl-2-iodo-6-methoxyphenyl 4-chlorobenzenesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Formyl-2-iodo-6-methoxyphenyl 4-chlorobenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Formyl-2-iodo-6-methoxyphenyl 4-chlorobenzenesulfonate involves its interaction with molecular targets through its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

4-Formyl-2-iodo-6-methoxyphenyl 4-chlorobenzenesulfonate can be compared with other similar compounds, such as:

Biological Activity

4-Formyl-2-iodo-6-methoxyphenyl 4-chlorobenzenesulfonate (CAS No. 432000-12-9) is an organic compound that has garnered attention due to its potential applications in medicinal chemistry and biological research. This article explores the biological activity of this compound, including its mechanisms of action, synthetic pathways, and relevant case studies.

The chemical formula for this compound is C14H10ClIO5S, with a molecular weight of approximately 452.65 g/mol. The compound features a complex structure that includes a formyl group, an iodine atom, and a chlorobenzenesulfonate moiety, which contribute to its reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

  • Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering protein function .
  • Halogen Bonding : The iodine atom may participate in halogen bonding interactions, enhancing the compound's binding affinity to specific biological targets .

These interactions can lead to modulation of biochemical pathways, making this compound a candidate for further investigation in drug development.

Biological Activity

Research has indicated various biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of sulfonated compounds exhibit antimicrobial properties. The presence of the formyl and methoxy groups may enhance the efficacy against specific bacterial strains .
  • Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor. For instance, studies have shown that similar compounds can inhibit proteases and other enzymes critical for pathogen survival .
  • Cell Proliferation Studies : In vitro studies have demonstrated that compounds with similar structures can affect cell proliferation rates in cancer cell lines, indicating potential anticancer activity .

Case Studies

Several case studies highlight the biological implications of this compound:

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various sulfonated phenolic compounds, including derivatives similar to this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections .

Case Study 2: Enzyme Interaction

Research focused on the interaction of sulfonated compounds with serine proteases revealed that structural modifications could enhance binding affinity and inhibitory potency. This study underscores the importance of functional group positioning in developing enzyme inhibitors .

Comparative Analysis

A comparison with similar compounds reveals distinct differences in biological activity based on structural variations.

Compound NameIodine PresenceChlorine PresenceAntimicrobial Activity
This compoundYesYesModerate
4-Bromophenyl sulfonatesYesNoLow
2-Chloro-4-formyl phenol derivativesNoYesHigh

This table illustrates how specific substitutions influence biological properties and efficacy.

Properties

IUPAC Name

(4-formyl-2-iodo-6-methoxyphenyl) 4-chlorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClIO5S/c1-20-13-7-9(8-17)6-12(16)14(13)21-22(18,19)11-4-2-10(15)3-5-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRGEJWCRXVQNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)I)OS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClIO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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